Cas no 17374-48-0 (4-Nitrophenyl salicylate)
4-Nitrophenyl salicylate structure
Product Name:4-Nitrophenyl salicylate
CAS 번호:17374-48-0
MF:C13H9NO5
메가와트:259.214263677597
MDL:MFCD00059835
CID:122303
PubChem ID:87575747
Update Time:2025-10-22
4-Nitrophenyl salicylate 화학적 및 물리적 성질
이름 및 식별자
-
- 4-Nitrophenyl 2-hydroxybenzoate
- 4-Nitrophenyl Salicylate
- Benzoic acid,2-hydroxy-, 4-nitrophenyl ester
- SALICYLIC ACID 4-NITROPHENYL ESTER
- (4-nitrophenyl) 2-hydroxybenzoate
- 4-Nitrophenyl-2-hydroxybenzoate
- p-Nitrophenyl salicylate
- salicylicacidnitrophenylester
- Salicylic acid p-nitrophenyl ester
- Benzoic acid, 2-hydroxy-, 4-nitrophenyl ester
- 4-Nitrophenyl salicylate #
- Oprea1_659292
- Salicylsaure-p-nitrophenylester
- XSTIAAYONYIWGB-UHFFFAOYSA-N
- VZ29599
- S0146
- CS-0324190
- 2-pyridylmethyl N-[2-[[1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate
- D92236
- A811565
- DTXSID60342039
- AKOS015838935
- AS-66588
- MFCD00059835
- FT-0637545
- SCHEMBL2823735
- 17374-48-0
- DB-043957
- 4-Nitrophenyl salicylate
-
- MDL: MFCD00059835
- 인치: 1S/C13H9NO5/c15-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)14(17)18/h1-8,15H
- InChIKey: XSTIAAYONYIWGB-UHFFFAOYSA-N
- 미소: O(C(C1C=CC=CC=1O)=O)C1C=CC(=CC=1)[N+](=O)[O-]
계산된 속성
- 정밀분자량: 259.04800
- 동위원소 질량: 259.04807239g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 5
- 중원자 수량: 19
- 회전 가능한 화학 키 수량: 3
- 복잡도: 332
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 4
- 소수점 매개변수 계산 참조값(XlogP): 3.7
- 토폴로지 분자 극성 표면적: 92.4
실험적 성질
- 색과 성상: 백색 결정
- 융해점: 147.0 to 151.0 deg-C
- PSA: 92.35000
- LogP: 3.04280
- 용해성: 자신이 없다
4-Nitrophenyl salicylate 보안 정보
-
기호:
- 제시어:경고
- 피해 선언: H315-H319
- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
4-Nitrophenyl salicylate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019098254-100g |
4-Nitrophenyl 2-hydroxybenzoate |
17374-48-0 | 95% | 100g |
402.99 USD | 2021-05-31 | |
| TRC | N497238-250mg |
4-Nitrophenyl Salicylate |
17374-48-0 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N497238-500mg |
4-Nitrophenyl Salicylate |
17374-48-0 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N497238-2.5g |
4-Nitrophenyl Salicylate |
17374-48-0 | 2.5g |
$ 115.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X71975-1g |
4-Nitrophenyl 2-hydroxybenzoate |
17374-48-0 | ≥98% | 1g |
¥158.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X71975-5g |
4-Nitrophenyl 2-hydroxybenzoate |
17374-48-0 | ≥98% | 5g |
¥338.0 | 2023-09-05 | |
| Chemenu | CM370457-5g |
4-Nitrophenyl 2-hydroxybenzoate |
17374-48-0 | 95%+ | 5g |
$66 | 2022-06-12 | |
| Aaron | AR001ZUP-25g |
Benzoic acid, 2-hydroxy-, 4-nitrophenyl ester |
17374-48-0 | 98% | 25g |
$238.00 | 2025-01-21 | |
| Aaron | AR001ZUP-5g |
Benzoic acid, 2-hydroxy-, 4-nitrophenyl ester |
17374-48-0 | 98% | 5g |
$71.00 | 2025-01-21 | |
| Aaron | AR001ZUP-100g |
Benzoic acid, 2-hydroxy-, 4-nitrophenyl ester |
17374-48-0 | 98% | 100g |
$470.00 | 2025-01-21 |
4-Nitrophenyl salicylate 관련 문헌
-
1. The mechanism of the hydrolysis of phenyl salicylate and catechol monobenzoate in the presence and absence of borate ionsBrian Capon,Bidhan Ch. Ghosh J. Chem. Soc. B 1966 472
-
2. Intramolecular general base catalysis and the rate-determining step in the nucleophilic cleavage of ionized phenyl salicylate with primary and secondary aminesMohammad Niyaz Khan J. Chem. Soc. Perkin Trans. 2 1989 199
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3. Intramolecular base catalysed hydrolysis of ortho-hydroxyaryl esters: the anomalous position of methyl 3,5-dinitrosalicylate on the Linear Free Energy Relationship plotAlexei U. Moozyckine,D. Martin Davies J. Chem. Soc. Perkin Trans. 2 2002 1158
-
4. 357. A rearrangement of aryl salicylatesBernard T. Tozer,Samuel Smiles J. Chem. Soc. 1938 1897
17374-48-0 (4-Nitrophenyl salicylate) 관련 제품
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